molecular formula C8H14O5 B13722582 2-(2-(tert-Butoxy)acetoxy)acetic acid

2-(2-(tert-Butoxy)acetoxy)acetic acid

Cat. No.: B13722582
M. Wt: 190.19 g/mol
InChI Key: QKFLOMPMOBCQOB-UHFFFAOYSA-N
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Description

2-(2-(tert-Butoxy)acetoxy)acetic acid is an organic compound with the molecular formula C8H14O5. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butoxy)acetoxy)acetic acid typically involves the reaction of tert-butanol with chloroacetic acid in the presence of a base such as potassium tert-butoxide. The reaction is carried out at elevated temperatures (80-85°C) for several hours to ensure complete conversion . The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butoxy)acetoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(tert-Butoxy)acetoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butoxy)acetoxy)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butoxy)acetic acid: A closely related compound with similar reactivity but lacking the additional acetoxy group.

    tert-Butyl acetate: Another related compound with a tert-butyl group attached to an acetate moiety.

Uniqueness

2-(2-(tert-Butoxy)acetoxy)acetic acid is unique due to the presence of both tert-butoxy and acetoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]acetyl]oxyacetic acid

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-5-7(11)12-4-6(9)10/h4-5H2,1-3H3,(H,9,10)

InChI Key

QKFLOMPMOBCQOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(=O)OCC(=O)O

Origin of Product

United States

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